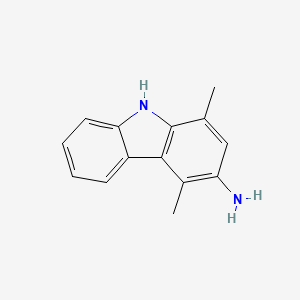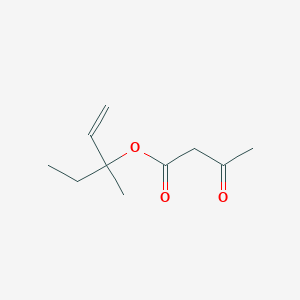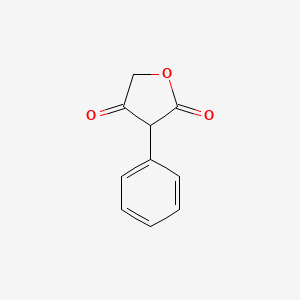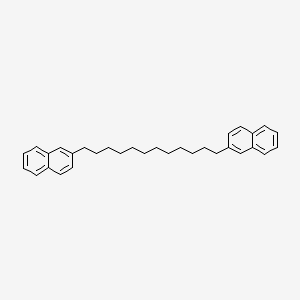![molecular formula C21H35NO2Se B14327072 Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate CAS No. 106672-49-5](/img/structure/B14327072.png)
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylselanyl group attached to a dodecane chain, which is further linked to an ethyl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate typically involves the reaction of 1-(phenylselanyl)dodecan-2-ol with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The process can be summarized as follows:
Starting Materials: 1-(phenylselanyl)dodecan-2-ol and ethyl isocyanate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the by-products.
Procedure: The 1-(phenylselanyl)dodecan-2-ol is dissolved in an appropriate solvent (e.g., dichloromethane), and ethyl isocyanate is added dropwise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of novel materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a redox-active moiety, participating in electron transfer reactions. This can lead to the modulation of oxidative stress pathways and the inhibition of certain enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [1-(phenylselanyl)hexan-2-yl]carbamate
- Ethyl [1-(phenylselanyl)octan-2-yl]carbamate
- Ethyl [1-(phenylselanyl)decan-2-yl]carbamate
Uniqueness
Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate is unique due to its longer dodecane chain, which can influence its solubility, reactivity, and biological activity. The presence of the phenylselanyl group also imparts distinctive redox properties, making it a valuable compound for research in oxidative stress and related fields.
Properties
CAS No. |
106672-49-5 |
|---|---|
Molecular Formula |
C21H35NO2Se |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl N-(1-phenylselanyldodecan-2-yl)carbamate |
InChI |
InChI=1S/C21H35NO2Se/c1-3-5-6-7-8-9-10-12-15-19(22-21(23)24-4-2)18-25-20-16-13-11-14-17-20/h11,13-14,16-17,19H,3-10,12,15,18H2,1-2H3,(H,22,23) |
InChI Key |
XHQFFCOUSZRGGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C[Se]C1=CC=CC=C1)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)

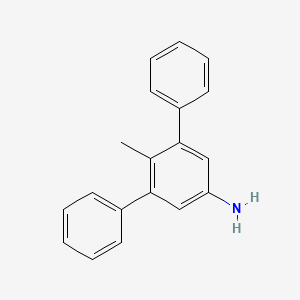
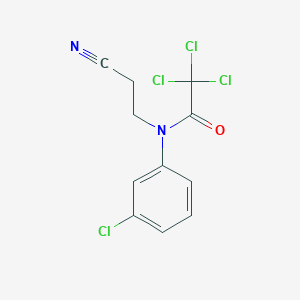
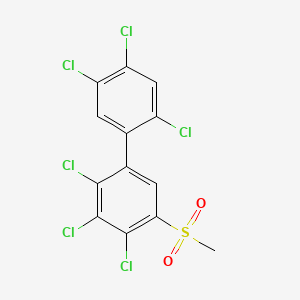
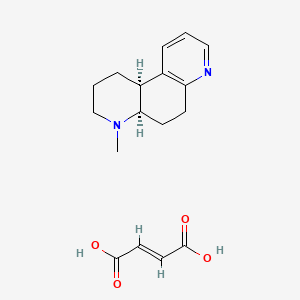
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
